molecular formula C15H10ClN7O B2504929 3-(2-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892766-42-6

3-(2-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Cat. No. B2504929
CAS RN: 892766-42-6
M. Wt: 339.74
InChI Key: AWULBXILSWVUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of multiple aromatic systems and heteroatoms.

Synthesis Analysis

The synthesis of related triazole derivatives often involves cyclization reactions. For instance, 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles have been prepared by reacting 2-chloro derivatives with corresponding amines or hydrazines, followed by heating with carbon disulphide and alcoholic potassium hydroxide to yield 1,3,4-oxadiazolo (2,3-C)-1,2,4-triazole 5-thiones . Similarly, triazole derivatives can be synthesized by treating 4-amino-triazoles with aldehydes and then reducing the products with NaBH4 . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of multiple aromatic rings that can engage in π-stacking interactions, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds . This suggests that the compound of interest may also exhibit similar molecular interactions, contributing to its stability and potential for forming crystalline structures.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization and condensation. For example, 1,3,4-thiadiazoles and 1,2,4-triazoles have been synthesized by cyclization of thiosemicarbazides with concentrated H2SO4 or NaOH solution, respectively . Additionally, 1,3,4-oxadiazoles can be obtained by condensation of carbohydrazides with aromatic acids in the presence of POCl3 . These reactions highlight the reactivity of triazole derivatives and provide insight into potential reactions that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of chlorophenyl and pyridyl groups suggests that the compound may have significant electron-withdrawing and electron-donating effects, respectively, which could affect its reactivity and interaction with biological targets. The antioxidant and antiradical activities of similar compounds have been screened, indicating that these derivatives can possess biological relevance . The compound's solubility, melting point, and stability would be determined by its specific functional groups and molecular interactions.

Scientific Research Applications

Applications in Medicinal Chemistry

Amino-1,2,4-triazoles, closely related to the compound , are utilized as raw materials in the fine organic synthesis industry, contributing to the production of pharmaceuticals, dyes, and agricultural products. They play a significant role in synthesizing various drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, highlighting their importance in developing treatments for various diseases (Nazarov et al., 2021).

Furthermore, derivatives of 1,3,4-oxadiazole, sharing a core structural motif with the chemical , have demonstrated a broad range of biological activities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among other medicinal applications, showcasing their therapeutic potential across various medical fields (Verma et al., 2019).

Applications in Organic Synthesis and Catalysis

1,2,3-Triazoles, including compounds similar to the one , are recognized for their stability and have found extensive use in click chemistry, contributing to the development of new drugs, bioconjugation, and materials science. Their synthesis via copper-catalyzed azide-alkyne cycloaddition reactions exemplifies their versatility in creating a wide array of biologically active molecules (de Souza et al., 2019).

properties

IUPAC Name

3-(2-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN7O/c16-10-3-1-2-4-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-5-7-18-8-6-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWULBXILSWVUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.